![molecular formula C10H17N2O4PS B13812484 Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester CAS No. 72039-16-8](/img/structure/B13812484.png)
Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester
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Overview
Description
Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and a sulfur atom. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with pyridazinone derivatives. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: It can be reduced to form phosphorothioate hydrides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which can have different functional groups attached to the phosphorus atom, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of phosphorothioate esters typically involves the reaction of phosphorus-containing compounds with alcohols or phenols. The specific compound can be synthesized through a multi-step process that includes the formation of the pyridazinyl moiety followed by esterification reactions. The properties of this compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the successful incorporation of functional groups.
Insecticidal Properties
One significant application of phosphorothioic acid esters is in agriculture as insecticides. Studies have shown that these compounds exhibit selective toxicity against various insect pests. For instance, research indicates that certain phosphorothioate esters demonstrate potent insecticidal activity against rice pests, making them valuable for crop protection strategies .
Antimicrobial Activity
Phosphorothioate compounds have also been evaluated for their antimicrobial properties. The incorporation of specific functional groups can enhance their efficacy against bacterial strains. Research has demonstrated that certain derivatives possess significant antibacterial activity, potentially offering new avenues for developing antimicrobial agents .
Drug Development
The unique structure of phosphorothioic acid esters allows them to serve as prodrugs or intermediates in drug development. For example, modifications to the phosphorothioate structure can lead to compounds with improved pharmacokinetic profiles or targeted delivery mechanisms. This application is particularly relevant in designing drugs for chronic diseases where sustained release is beneficial.
Enzyme Inhibition
Research has indicated that some phosphorothioate esters can act as enzyme inhibitors, particularly in pathways involving phosphatases or esterases. This property is crucial for developing therapeutic agents aimed at modulating enzyme activity in various diseases .
Bioremediation
Phosphorothioic acid derivatives may play a role in environmental remediation efforts. Their ability to interact with heavy metals and other pollutants suggests potential applications in bioremediation processes where these compounds could help detoxify contaminated environments.
Case Studies
Mechanism of Action
The mechanism by which Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester exerts its effects involves the inhibition of enzymes. The compound binds to the active site of enzymes, such as acetylcholinesterase, and prevents the enzyme from catalyzing its substrate. This inhibition can lead to the accumulation of neurotransmitters in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: This compound has a similar structure but with different ester groups and a phenyl group instead of a methyl group.
Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone: Another similar compound with different ester groups and a hydroxy group.
Uniqueness
Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is unique due to its specific ester groups and the presence of a methyl group on the pyridazinone ring. These structural differences can lead to variations in its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Phosphorothioic acid esters are a class of organophosphorus compounds known for their biological activities, particularly in agricultural applications as insecticides and acaricides. The compound Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester has garnered attention due to its unique structure and potential biological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₄PS
- Molecular Weight : 319.33 g/mol
This compound features a pyridazinyl moiety, which is significant for its biological interactions. The presence of sulfur in the phosphorothioic acid group contributes to its reactivity and biological activity.
Insecticidal Properties
Phosphorothioic acid esters, including the compound , have been primarily studied for their insecticidal properties. They act as cholinesterase inhibitors , disrupting the normal functioning of the nervous system in insects. This mechanism leads to paralysis and eventual death of the target pests.
Toxicity Studies
Toxicity assessments have shown that this compound exhibits moderate toxicity levels. For example, acute oral LD50 values for similar compounds in rats range around 1000 mg/kg, indicating a need for caution during handling and application .
Case Studies and Research Findings
Several studies have investigated the biological activity of phosphorothioic acid esters:
- Study on Insecticidal Efficacy :
- Environmental Impact Assessment :
- Mechanistic Studies :
Data Table: Summary of Biological Activity
Property | Value/Description |
---|---|
Chemical Structure | Phosphorothioic acid ester |
Insecticidal Activity | Cholinesterase inhibitor |
Acute Oral LD50 (Rat) | Approx. 1000 mg/kg (moderate toxicity) |
Bioaccumulation Factor (BCF) | 4,212 l/kg |
Mechanism of Action | Inhibition of acetylcholinesterase |
Properties
CAS No. |
72039-16-8 |
---|---|
Molecular Formula |
C10H17N2O4PS |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C10H17N2O4PS/c1-5-14-17(18,15-8(2)3)16-9-6-10(13)12(4)11-7-9/h6-8H,5H2,1-4H3 |
InChI Key |
AWHQQQNMQNXHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC1=CC(=O)N(N=C1)C)OC(C)C |
Origin of Product |
United States |
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